Enabling High-Potency CRAC Inhibition via BTP2 Synthesis
This compound serves as the direct synthetic precursor to BTP2 (YM-58483), a potent and selective CRAC channel inhibitor [1]. The final compound, BTP2, exhibits an IC50 of approximately 10 nM for inhibiting CRAC-mediated calcium influx in T-cells [1]. This potency is directly dependent on the presence of the 3,5-bis(trifluoromethyl)pyrazole moiety provided by this intermediate [2].
| Evidence Dimension | CRAC Channel Inhibition (IC50) |
|---|---|
| Target Compound Data | N/A (Intermediate) |
| Comparator Or Baseline | BTP2 (derived from target compound): IC50 ~10 nM vs. Non-fluorinated pyrazole analog: Significantly reduced activity (no direct IC50 data, but class-level inference suggests loss of potency) [2]. |
| Quantified Difference | Enables synthesis of a compound with an IC50 of ~10 nM [1]. |
| Conditions | Inhibition of thapsigargin-induced Ca2+ influx in Jurkat T cells and primary T-lymphocytes [1]. |
Why This Matters
Procurement of this specific intermediate is non-negotiable for any lab aiming to synthesize or study the benchmark CRAC inhibitor BTP2.
- [1] Zitt, C. et al. (2004). Potent inhibition of Ca2+ release-activated Ca2+ channels and T-lymphocyte activation by the pyrazole derivative BTP2. Journal of Biological Chemistry, 279(13), 12427-12437. View Source
- [2] Djuric, S.W. et al. (2000). 3,5-Bis(trifluoromethyl)pyrazoles: a novel class of NFAT transcription factor regulator. Journal of Medicinal Chemistry, 43(16), 2975-2981. DOI: 10.1021/jm990615a View Source
